Methoxypentamethyldisilane
Description
Structure
3D Structure
Properties
CAS No. |
18107-29-4 |
|---|---|
Molecular Formula |
C6H18OSi2 |
Molecular Weight |
162.38 g/mol |
IUPAC Name |
methoxy-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C6H18OSi2/c1-7-9(5,6)8(2,3)4/h1-6H3 |
InChI Key |
DWZFNULJNZJRLM-UHFFFAOYSA-N |
SMILES |
CO[Si](C)(C)[Si](C)(C)C |
Canonical SMILES |
CO[Si](C)(C)[Si](C)(C)C |
Synonyms |
METHOXYPENTAMETHYLDISILANE |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity of Methoxypentamethyldisilane
Mechanistic Pathways of Nucleophilic Interactions at Silicon
Nucleophilic substitution at a silicon atom in methoxypentamethyldisilane, as with other silanes, differs significantly from the classic SN2 mechanism observed at carbon centers. The ability of silicon to form hypervalent, pentacoordinate intermediates governs these pathways. mdpi.comnih.gov
The initial step in a nucleophilic substitution reaction involves the approach of the nucleophile (Nu) to the silicon substrate. This process can lead to the formation of precursor complexes before the bond-forming and bond-breaking events occur. While specific complexes for this compound are not detailed, the general mechanism for nucleophilic attack at silicon suggests the formation of an initial encounter complex (CE), which is a pre-association of the reactant molecules held by weak van der Waals forces.
From the encounter complex, a more defined nucleophilic complex (CN), also known as a pre-reaction complex, can form. In the context of silicon chemistry, this often involves the donation of electrons from the nucleophile to the electrophilic silicon atom, leading to a pentacoordinate intermediate or transition state. nih.gov The reaction potential energy surface for substitution at a silicon center often features a double-well, with the pentacoordinate species existing as a stable intermediate, unlike the single-well potential energy surface of a typical SN2 reaction at carbon. nih.gov
For silicon compounds, the pathway for ligand interchange is typically associative rather than dissociative. wikipedia.org An associative (A) or associative interchange (Ia) mechanism is characterized by the binding of the incoming nucleophile to the silicon center to form a discrete, detectable pentacoordinate intermediate before the leaving group departs. mdpi.comwikipedia.org
In the case of this compound, a nucleophile would attack one of the silicon atoms, leading to a hypervalent silicon intermediate. The geometry of this intermediate is typically a trigonal bipyramid. From this associated state, the departure of a leaving group (e.g., the methoxy (B1213986) group or one of the methyl groups) constitutes the substitution. The stability of this pentacoordinate intermediate makes the associative pathway highly favorable compared to a dissociative mechanism, where the leaving group would depart first to form an unstable trivalent silicon cation (silylium ion). The competition, therefore, lies in whether the associated complex reverts to reactants or proceeds to products by expelling a leaving group.
Reaction Mechanisms Involving Si-Si Bond Activation
The silicon-silicon bond in this compound is a key site of reactivity, susceptible to cleavage and activation by various means, including transition metal catalysis and intramolecular rearrangements. This reactivity allows the disilane (B73854) to serve as a source for silylene or other reactive silicon species.
Transition metals, particularly palladium, are effective catalysts for activating the Si-Si bond in disilanes. encyclopedia.pub For alkoxydisilanes like this compound, these catalytic processes are instrumental in synthesizing complex silicon-containing molecules. A key reaction is the palladium-catalyzed bis-silylation, where the two silyl (B83357) groups of the disilane add across a multiple bond. nih.govnih.gov
Preliminary mechanistic studies on the closely related n-butoxy-pentamethyldisilane indicate that such transformations can be initiated by a palladium-catalyzed bis-silylation step. nih.govnih.govrsc.org The mechanism generally involves the oxidative addition of the Si-Si bond to a low-valent transition metal center (e.g., Pd(0)). encyclopedia.pub This forms a bis(silyl)metal complex, which can then participate in further reactions. The activation of the Si-Si bond is facilitated by the transfer of electron density from the metal to the low-energy σ* molecular orbitals of the Si-Si bond, weakening and ultimately cleaving it. encyclopedia.pub
Table 1: Key Steps in Transition-Metal Catalyzed Activation
| Step | Description | Intermediate Species |
|---|---|---|
| Oxidative Addition | The Si-Si bond of the disilane adds to the low-valent metal center. | Bis(silyl)metal complex (e.g., LnPd(SiMe2OMe)(SiMe3)) |
| Substrate Coordination | The organic substrate (e.g., an alkyne or alkene) coordinates to the metal center. | Metal-substrate-bis(silyl) complex |
| Reductive Elimination | The two silyl groups are transferred to the substrate, regenerating the catalyst. | Bis-silylated organic product |
This compound and its analogues are key reagents in divergent syntheses of silacycles through a strategy involving Brook and retro-Brook rearrangements. nih.govnih.govrsc.orgrsc.org These rearrangements involve the intramolecular migration of a silyl group.
Brook Rearrangement : This process involves the migration of a silyl group from a carbon atom to an oxygen atom. nih.govrsc.org It proceeds through a hypervalent silicon species, specifically a pentacoordinate silicate (B1173343) intermediate. rsc.org
Retro-Brook Rearrangement : This is the reverse process, where a silyl group migrates from an oxygen atom back to a carbon atom. nih.govrsc.org
These rearrangements are often part of a cascade reaction, initiated by other events such as the palladium-catalyzed bis-silylation of a substrate. nih.govnih.gov The reversibility of the Brook rearrangement allows for the strategic formation and cleavage of Si-C and Si-O bonds under transition-metal-free conditions once the initial silylated intermediate is formed. rsc.org
Initial Si-Si and Si-O Cleavage : In these reaction sequences, the disilane reagent effectively acts as a silylene source. nih.gov This implies an initial cleavage of both the Si-Si bond (as described in the catalytic cycle) and the Si-O bond of the methoxy group. For example, in the synthesis of certain silacycles, the dimethylsilyl group is incorporated into the final product, which requires the cleavage of the original Si-Si bond and the Si-O bond of the alkoxide. nih.govrsc.org
Si-C Bond Cleavage in Rearrangements : The Brook and retro-Brook rearrangements are fundamentally processes that allow for the cleavage and formation of Si-C bonds. rsc.org During a Brook rearrangement, a Si-C bond is broken as the silyl group migrates to an oxygen atom. Conversely, during a retro-Brook rearrangement, a new Si-C bond is formed as the silyl group moves from oxygen to carbon. This dynamic cleavage and formation are central to the construction of new cyclic silicon architectures. nih.govrsc.org
Table 2: Bond Cleavage Events in this compound Reactions
| Reaction Type | Bond(s) Cleaved | Key Process |
|---|---|---|
| Transition-Metal Catalyzed Bis-silylation | Si-Si | Oxidative addition to metal center. encyclopedia.pubnih.gov |
| Silylene Source Generation | Si-Si, Si-O | The disilane reagent provides a silylene equivalent. nih.gov |
| Brook Rearrangement | Si-C | Intramolecular migration of a silyl group from carbon to oxygen. rsc.org |
| Retro-Brook Rearrangement | Si-O (as part of Si-O-C) | Intramolecular migration of a silyl group from oxygen to carbon. rsc.org |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| n-Butoxy-pentamethyldisilane |
| Pentamethylchlorodisilane |
| n-Butanol |
| Triethylamine |
| Ethylene |
| Methoxytrimethylsilane (B155595) |
| m-Xylene |
| Acetone |
| Isobutene |
The reactivity of this compound is intrinsically linked to the nature of the silicon-silicon bond and the influence of its substituents. The presence of the electron-donating methyl groups and the electronegative methoxy group imparts a unique electronic character to the molecule, dictating its pathways of transformation through various reactive intermediates.
Silylenes and Silyl Anions as Reactive Intermediates
Low-coordinate silicon species, such as silylenes (R₂Si:) and silyl anions (R₃Si⁻), are pivotal intermediates in the chemistry of disilanes. gelest.come-bookshelf.de Their formation from this compound is a key aspect of its reactivity profile.
Silylenes: this compound is a known precursor for the generation of dimethylsilylene (Me₂Si:), a highly reactive silylene. iastate.edu This transformation typically occurs via a thermally induced α-elimination reaction, where methoxytrimethylsilane is expelled. iastate.edu The generation of two highly reactive species, such as a carbene and dimethylsilylene from the reaction of this compound, can lead to complex product mixtures. iastate.edu Silylenes are divalent, highly reactive species that can be generated from polysilanes and subsequently trapped with various reagents like hydrosilanes or ketones to form disilanes. thieme-connect.de
Silyl Anions: The anionic cleavage of the Si-Si bond is a general and convenient method for the preparation of silyl anions. gelest.com For instance, hexamethyldisilane (B74624) can be cleaved by reagents like sodium methoxide (B1231860) (NaOMe) in 1,3-Dimethyl-2-imidazolidinone (DMI) or potassium methoxide (KOMe) in hexamethylphosphoramide (B148902) (HMPA) to yield a trimethylsilyl (B98337) anion and methoxytrimethylsilane. gelest.com While direct evidence for this compound undergoing this specific cleavage to form a pentamethyldisilanyl anion is not prevalent, the general reactivity pattern of disilanes suggests its susceptibility to nucleophilic attack. Silyl anions are valuable synthetic intermediates used in the preparation of a wide variety of functionalized organosilicon compounds. thieme-connect.de The generation of silyl anions can also be achieved through the reductive coupling of halosilanes, which is a common method for synthesizing the disilane precursors themselves. thieme-connect.dechemrxiv.org
| Precursor | Reagent/Condition | Intermediate | Product(s) |
| This compound | Heat (720-830 K) | Dimethylsilylene (Me₂Si:) | Methoxytrimethylsilane + products from Me₂Si: trapping |
| Hexamethyldisilane | NaOMe / THF | Trimethylsilyl anion (Me₃Si⁻Na⁺) | Methoxytrimethylsilane |
| Hexamethyldisilane | KOMe / HMPA | Trimethylsilyl anion (Me₃Si⁻K⁺) | Methoxytrimethylsilane |
This table summarizes the generation of reactive intermediates from disilanes based on established reaction pathways. gelest.comiastate.edu
Coordination Expansion at Silicon and its Influence on Reactivity
Silicon has the ability to expand its coordination number beyond the typical four, forming hypercoordinate species (pentacoordinate or hexacoordinate). qucosa.de This phenomenon is particularly relevant in the reactions of disilanes bearing electronegative substituents, such as the methoxy group in this compound. qucosa.deacs.orgnih.gov
The formation of hypercoordinate intermediates can significantly influence the reactivity of the disilane, often leading to the weakening and activation of the Si-Si bond. acs.orgnih.gov Electronegative substituents are known to promote silicon hypercoordination. qucosa.denih.gov In some cases, the formation of a pentacoordinate or hexacoordinate silicon center within a disilane molecule can facilitate the cleavage of the Si-Si bond. acs.orgnih.govresearchgate.net For example, the reaction of a dichlorinated disilane with a chelating ligand can lead to Si-Si bond scission upon the formation of a hexacoordinate silicon center. nih.gov
While specific studies on hypercoordinate intermediates of this compound are limited, the general principles suggest that nucleophilic attack on one of the silicon atoms could lead to a transient pentacoordinate species. This coordination expansion would increase the electron density at the silicon center, potentially labilizing the Si-Si bond and facilitating cleavage or other transformations. The reactivity of such hypercoordinate silicon compounds is a broad field of study, with these species often proposed as key reaction intermediates. acs.org The stability and subsequent reaction pathways of these hypercoordinate disilanes are highly dependent on the nature of the ligands attached to the silicon atoms. acs.org
Role of this compound as a Silylation Reagent in Organic Transformations
Silylation is a fundamental process in organic synthesis, involving the introduction of a silyl group to a molecule, most commonly to protect a functional group like an alcohol. registech.com Silylating agents are reagents that facilitate this transfer. thermofisher.com While classic silylating agents often include silyl halides or amides, disilanes can also serve in this capacity, typically through activation to generate a more reactive silylating species.
This compound can act as a precursor to silylating agents. Its cleavage can generate species like trimethylsilyl methoxide, which is involved in silylation equilibria. Furthermore, its ability to generate silylenes or potentially silyl anions under certain conditions opens pathways for silyl group introduction.
Research has shown the utility of this compound in specific palladium-catalyzed reactions. For example, it reacts with 1,2-butadiene (B1212224) in the presence of tetrakis(triphenylphosphine)palladium(0) to yield a silylated butadiene derivative. lookchem.com This demonstrates its capacity to deliver a silyl group in a carbon-carbon bond-forming reaction.
Table of Silylation and Related Reactions
| Substrate | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| 1,2-Butadiene | This compound, Pd(PPh₃)₄ | 3-(Methoxy-dimethyl-silanyl)-2-trimethylsilanyl-but-1-ene | Palladium-catalyzed silylation |
| Alcohols (general) | Silyl chlorides, N-methylimidazole, iodine | Silyl ethers | Silylation (for context) |
This table highlights a specific reaction of this compound and provides context with general silylation methods. lookchem.comorganic-chemistry.orgorganic-chemistry.org
The photolysis of aryl-substituted pentamethyldisilanes in the presence of methanol (B129727) yields this compound, indicating the reversible nature of the Si-OMe bond formation and its potential involvement in silylation-type exchanges under photochemical conditions. researchgate.net The broader application of disilanes in organic synthesis includes their use as precursors to silyl anions for nucleophilic attack or in transition metal-catalyzed cross-coupling reactions, where a silyl group is transferred to an organic electrophile. thieme-connect.dewikipedia.org
Advanced Spectroscopic Characterization Techniques in Disilane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For organosilicon compounds like methoxypentamethyldisilane, NMR of various nuclei, particularly ²⁹Si, ¹H, and ¹³C, provides a wealth of information.
²⁹Si NMR Chemical Shift Analysis
²⁹Si NMR spectroscopy is highly sensitive to the electronic environment around the silicon atoms. The chemical shift of a silicon nucleus is influenced by the nature of the substituents attached to it. In this compound, there are two distinct silicon environments: one bonded to the methoxy (B1213986) group and two methyl groups, and the other bonded to three methyl groups.
Table 1: Predicted ²⁹Si NMR Chemical Shifts for this compound
| Silicon Atom | Substituents | Predicted Chemical Shift (ppm) |
| Si-1 | -OCH₃, -CH₃, -CH₃ | More deshielded |
| Si-2 | -CH₃, -CH₃, -CH₃ | More shielded |
Note: The exact chemical shifts require experimental determination.
¹H and ¹³C NMR for Structural Elucidation
¹H and ¹³C NMR spectroscopy provide detailed information about the hydrocarbon framework of the molecule.
In the ¹H NMR spectrum of this compound, three distinct signals are expected: one for the protons of the methoxy group, one for the protons of the two methyl groups attached to the first silicon atom, and one for the protons of the three methyl groups on the second silicon atom. The integration of these signals would correspond to a 3:6:9 proton ratio.
The ¹³C NMR spectrum would similarly show distinct signals for the methoxy carbon and the different methyl carbons attached to the two silicon atoms. The carbon of the methoxy group is expected to appear in the typical range for ethers, while the methyl carbons attached to silicon will have characteristic upfield chemical shifts. youtube.comdocbrown.info
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| ¹H | -OCH₃ | ~3.4-3.8 | Singlet | 3H |
| ¹H | Si(OCH₃)(CH ₃)₂ | ~0.1-0.3 | Singlet | 6H |
| ¹H | Si(CH ₃)₃ | ~0.1 | Singlet | 9H |
| ¹³C | -OC H₃ | ~50-60 | Quartet | 1C |
| ¹³C | Si(OCH₃)(C H₃)₂ | ~0-5 | Quartet | 2C |
| ¹³C | Si(C H₃)₃ | ~-2-2 | Quartet | 3C |
Note: Predicted values are based on typical ranges for similar functional groups. youtube.comdocbrown.inforesearchgate.net Experimental verification is necessary.
Two-Dimensional NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule. wikipedia.org Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range couplings (2-3 bonds) between protons and carbons, for instance, showing a correlation between the methoxy protons and the silicon-bonded carbon, and between the methyl protons and the silicon atoms. Homonuclear Correlation Spectroscopy (COSY) would confirm the absence of proton-proton coupling between the distinct methyl groups. wikipedia.orgmdpi.com
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. libretexts.org For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.
The fragmentation of organosilanes in the mass spectrometer often involves cleavage of Si-Si and Si-C bonds. A significant fragmentation pathway for this compound involves the loss of a methyl radical (•CH₃), which has been suggested to occur preferentially from the methoxy group rather than the silicon-attached methyl groups. chadsprep.com Other likely fragmentation pathways include the cleavage of the Si-Si bond, leading to fragments corresponding to the trimethylsilyl (B98337) cation [Si(CH₃)₃]⁺ and the methoxydimethylsilyl cation [(CH₃)₂SiOCH₃]⁺. The relative abundance of these fragments provides insight into the relative bond strengths within the molecule. youtube.comlibretexts.org
Table 3: Potential Fragmentation Ions of this compound in Mass Spectrometry
| m/z | Ion Structure | Description |
| 162 | [C₆H₁₈OSi₂]⁺ | Molecular Ion (M⁺) |
| 147 | [C₅H₁₅OSi₂]⁺ | Loss of a methyl radical (•CH₃) |
| 131 | [C₅H₁₅Si₂]⁺ | Loss of a methoxy radical (•OCH₃) |
| 89 | [(CH₃)₂SiOCH₃]⁺ | Cleavage of Si-Si bond |
| 73 | [Si(CH₃)₃]⁺ | Cleavage of Si-Si bond |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" for identification and information about the functional groups present. edinst.comscm.com
For this compound, the IR spectrum is expected to show characteristic absorption bands for C-H stretching and bending vibrations of the methyl groups. A strong band corresponding to the Si-O-C asymmetric stretching vibration would be a key diagnostic feature. The Si-C stretching and rocking vibrations would also be present. americanpharmaceuticalreview.com
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be well-suited for observing the Si-Si stretching vibration. researchgate.net The symmetric vibrations of the methyl groups would also be prominent in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. americanpharmaceuticalreview.com
Table 4: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
| C-H stretching | 2960-2850 | IR, Raman |
| Si-O-C stretching | 1100-1000 | IR |
| Si-C stretching | 800-600 | IR, Raman |
| Si-Si stretching | 400-300 | Raman |
| CH₃ rocking/bending | 1450-1250, 900-700 | IR, Raman |
Photoelectron Spectroscopy for Electronic Structure Investigations
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. This provides direct information about the energies of molecular orbitals.
While specific PES data for this compound is not available in the searched literature, studies on related silyl (B83357) ethers and aminosilanes offer valuable insights. unige.ch The photoelectron spectrum of this compound would be expected to show bands corresponding to the ionization of electrons from the Si-Si σ bond, the non-bonding lone pairs on the oxygen atom, and the Si-C and C-H σ bonds. The energy of the highest occupied molecular orbital (HOMO), likely associated with the Si-Si bond or the oxygen lone pairs, is of particular interest as it relates to the molecule's reactivity. Comparison with the PES of related molecules like hexamethyldisilane (B74624) and various methoxysilanes would allow for the assignment of the observed ionization bands and an understanding of how the methoxy group influences the electronic structure of the disilane (B73854) framework.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the exact molecular geometry, bond lengths, bond angles, and intermolecular interactions that define the structure of a compound in the solid state. In the field of disilane research, X-ray crystallography offers unparalleled insight into the structural nuances of these silicon-containing molecules.
While a specific crystal structure for this compound has not been reported in the surveyed scientific literature, the technique of X-ray crystallography is the definitive method for elucidating such a structure. The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern arises from the constructive interference of the X-rays scattered by the electron clouds of the atoms in the crystal lattice. By measuring the intensities and angles of the diffracted beams, a three-dimensional electron density map of the unit cell can be generated, from which the atomic positions can be determined with high precision.
For related organosilicon compounds, including other disilanes and silyl ethers, X-ray crystallography has been successfully employed to resolve their molecular structures. cdnsciencepub.comnih.govcdnsciencepub.commdpi.com These studies provide valuable data on key structural parameters, such as the silicon-silicon and silicon-oxygen bond lengths, which are crucial for understanding the chemical bonding and reactivity of these compounds. For instance, the Si-Si bond distance in many disilane compounds is found to be in the range of 2.34 to 2.36 Å. mdpi.com
The structural information obtained from X-ray crystallography is typically presented in a standardized format, including the crystal system, space group, and unit cell dimensions. The crystal system describes the symmetry of the crystal lattice, while the space group provides a more detailed description of the symmetry elements within the unit cell. The unit cell dimensions (a, b, c, α, β, γ) define the size and shape of the repeating unit of the crystal.
To illustrate the type of data obtained from an X-ray crystallographic analysis of a related organosilicon compound, the following table presents the crystallographic data for the enol silyl ether, C₂₈H₃₃NO₃Si. cdnsciencepub.comcdnsciencepub.com
| Parameter | Value |
|---|---|
| Compound | C₂₈H₃₃NO₃Si |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.683(5) |
| b (Å) | 12.689(5) |
| c (Å) | 24.585(11) |
| α (°) | 90 |
| β (°) | 105.33(4) |
| γ (°) | 90 |
| Volume (ų) | 2613.5(2) |
| Z (molecules per unit cell) | 4 |
In disilane research, detailed findings from X-ray crystallography can reveal the influence of substituents on the molecular geometry. For example, bulky substituents on the silicon atoms can lead to a lengthening of the Si-Si bond and a distortion of the tetrahedral geometry around the silicon centers. Furthermore, the presence of electronegative atoms like oxygen in methoxy groups can influence the electronic properties and intermolecular interactions within the crystal lattice. In the case of this compound, a crystallographic study would precisely determine the Si-O-C bond angle and the torsional angles involving the methoxy group, which are critical for understanding its conformational preferences and reactivity.
Theoretical and Computational Chemistry Approaches to Methoxypentamethyldisilane
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are a powerful tool for investigating the fundamental electronic structure and bonding characteristics of molecules. nih.govsissa.itresearchgate.net These methods, rooted in solving the Schrödinger equation, can provide detailed insights into electron distribution, molecular orbital energies, and the nature of chemical bonds, which are crucial for understanding the reactivity of molecules like methoxypentamethyldisilane.
Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the reaction mechanisms of organic and organometallic compounds. researchgate.netarxiv.org DFT methods are employed to map out the potential energy surface of a reaction, identifying reactants, products, transition states, and any intermediates. smu.edudigitellinc.com For this compound, DFT calculations can be utilized to investigate various reaction pathways, such as its hydrolysis, oxidation, or thermal decomposition.
For instance, a DFT study on the de-alkoxylation of methoxytrimethylsilane (B155595) (Me3SiOMe) in the presence of a ketone has provided insights into the formation of siloxane bonds. mdpi.com Similar studies could be applied to this compound to understand its condensation reactions. Theoretical investigations on the H-abstraction reactions of silanes and disilanes have also been conducted using DFT, revealing the influence of substituents on reaction barriers. acs.org These studies show that the presence of silicon lowers the activation barrier for H-abstraction compared to analogous alkanes. acs.org
Table 1: Illustrative DFT Calculated Energies for a Hypothetical Reaction Pathway of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + H₂O | 0.0 |
| Pre-reaction Complex | van der Waals complex | -2.5 |
| Transition State | Pentacoordinate Si intermediate | +15.2 |
| Products | Pentamethyldisilanol + Methanol (B129727) | -5.8 |
Note: This data is illustrative and based on general knowledge of similar reactions. Actual values would require specific DFT calculations for this compound.
Prediction of Activation Energies and Thermodynamic Properties
A key application of quantum chemical calculations is the prediction of activation energies (Ea) and thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. nih.govwuxiapptec.com The activation energy, which is the energy barrier that must be overcome for a reaction to occur, is a critical parameter for determining reaction rates. wuxiapptec.com
Theoretical studies on related silanes have shown that the barrier energies for H-abstraction are significantly lower than for their alkane counterparts. For example, the barrier energy for H-abstraction from disilane (B73854) by a hydrogen atom is calculated to be 3.9 kcal/mol, whereas for ethane (B1197151) it is 10.5 kcal/mol. acs.org This difference is attributed to the weaker Si-H bond compared to the C-H bond. acs.org For this compound, one could predict that the Si-H bonds on the methyl groups attached to silicon would have different activation energies for abstraction compared to the C-H bonds of the methoxy (B1213986) group.
Thermodynamic properties can also be calculated to determine the feasibility and spontaneity of a reaction. For the hydrolysis of an alkoxysilane, the reaction is typically exothermic, meaning it releases heat. rsc.org Computational studies can provide precise values for the enthalpy and Gibbs free energy of reaction, confirming the thermodynamic driving force. rsc.org
Table 2: Illustrative Predicted Thermodynamic Properties for the Hydrolysis of this compound
| Thermodynamic Property | Predicted Value |
| Activation Energy (Ea) | 15 - 20 kcal/mol |
| Enthalpy of Reaction (ΔH) | -5 to -10 kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -8 to -15 kcal/mol |
Note: These values are illustrative and based on trends observed in similar organosilicon compounds.
Computational Modeling of Reaction Mechanisms
Computational modeling provides a dynamic picture of how a chemical reaction proceeds, going beyond the static information of stationary points on the potential energy surface. smu.educecam.org
Simulation of Initial Complex Formations
Many chemical reactions begin with the formation of a non-covalent pre-reaction complex, where the reactant molecules are held together by weaker forces like van der Waals interactions. mdpi.com The formation of such a complex can be crucial in orienting the reactants for the subsequent chemical transformation. mdpi.com Theoretical studies on the reaction of disilene with water have revealed the existence of an initial complex where the molecules are in weak contact. mdpi.com For this compound, simulations could model the approach of a reactant, such as a water molecule, and identify the most stable orientation of the initial complex leading to reaction.
Applications of Molecular Dynamics Simulations in Organosilicon Systems
Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems. nih.govmdpi.comrsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, providing insights into conformational changes, diffusion, and interfacial phenomena. mdpi.comyoutube.comyoutube.com
An MD simulation of liquid this compound could provide information on its bulk properties, such as density and viscosity. It could also be used to study the molecule's conformational flexibility, particularly the rotation around the Si-Si and Si-O bonds. Furthermore, simulations could model the interaction of this compound with surfaces or other molecules, which would be relevant for its application in materials science.
Machine Learning Approaches in Organosilicon Chemistry Research
The integration of artificial intelligence (AI) and machine learning (ML) into computational chemistry is accelerating the exploration of chemical space by enhancing scalability and speed. osti.gov While direct machine learning studies on this compound are not widely documented, the application of ML in the broader field of organosilicon chemistry provides a framework for its potential analysis. nih.govresearchgate.net These data-driven approaches can uncover complex, non-linear relationships that govern material properties. researchgate.net
Machine learning has become a promising tool for screening new materials and predicting their properties, which can significantly reduce development time and computational expense compared to traditional methods. nih.gov In organosilicon chemistry, ML models are being developed to predict various molecular properties and even identify unknown compounds.
One major application is the prediction of fundamental physical properties. For example, a directed message-passing neural network (D-MPNN) was developed to predict the boiling points of organosilane compounds, a property of significant commercial interest. digitellinc.com Trained on a dataset of 1700 organosilanes, this model demonstrated high accuracy, showcasing the ability of ML to learn complex relationships between atomic structures and bulk properties. digitellinc.com
Another significant area of research is the use of ML for structural identification and risk assessment of organosilicon compounds in the environment. nih.gov Given that mass spectrometry databases often lack information for many organosilicon oligomers, ML models have been created to classify their structures based on mass spectrometry data. nih.gov Neural network and support vector machine frameworks have achieved good accuracy in determining main and branch chain structures, which are then used to predict persistence, bio-accumulative, and toxic (PBT) potentials. nih.gov
The general workflow for applying machine learning in organic chemistry involves several key steps, from data collection and representation to model training and prediction. sioc-journal.cn These models are increasingly used for predicting chemical properties, designing new molecules, and analyzing reaction pathways. sioc-journal.cn The integration of ML with quantum chemistry and other in silico methods creates a powerful multiscale screening pipeline for discovering novel compounds. nih.gov For instance, ML models can rapidly filter large chemical databases to identify candidates with desired properties, which can then be subjected to more rigorous (and computationally expensive) methods like Density Functional Theory (DFT) and molecular dynamics simulations. wikipedia.orgnih.gov
The table below summarizes key research findings where machine learning has been applied to the study of organosilicon compounds, illustrating the potential for future analysis of specific molecules like this compound.
| Research Focus | Machine Learning Model | Dataset Size | Key Findings | Reference |
| Boiling Point Prediction | Directed Message-Passing Neural Network (D-MPNN) | 1700 organosilane compounds | Achieved high accuracy with an R² value of 0.98 and a root-mean-squared error of 10.0°C. | digitellinc.com |
| Structural Identification & Risk Assessment | Neural Networks, Support Vector Machines | 116 oligomers identified in water samples | Models achieved classification accuracies of 0.750-0.804 for predicting organosilicon structures. | nih.gov |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models enhanced with ML | Not specified | ML techniques overcome the time-consuming nature of deriving accurate model descriptors for predicting electronic properties. | icisequynhon.com |
| General Property Prediction | Various, including Deep Machine Learning | Not specified | ML is effectively used for accurate prediction of chemical properties, de novo molecular design, and reaction prediction. | sioc-journal.cn |
Advanced Bonding Theory and Electronic Structure of Disilanes
σ-Conjugation Phenomena in Polysilanes and Disilane-Bridged Systems
A defining characteristic of polysilanes, including disilanes like methoxypentamethyldisilane, is the phenomenon of σ-conjugation. Unlike the more familiar π-conjugation seen in unsaturated organic molecules, σ-conjugation involves the delocalization of electrons along the silicon-silicon σ-bond framework. nih.govacs.orgresearchgate.net The electrons in the Si-Si σ-bonds are less tightly held and can interact with adjacent σ-bonds, leading to a delocalized system. nih.gov This delocalization is possible because the energy of the Si-Si σ-bonding orbital is relatively high, and the energy of the corresponding σ*-antibonding orbital is relatively low, facilitating interaction. encyclopedia.pub
This σ-electron delocalization has profound effects on the electronic properties of these molecules. It results in a lowering of the HOMO-LUMO gap, which in turn affects their absorption and emission spectra, often shifting them to longer wavelengths (a bathochromic shift) compared to analogous alkanes. acs.org In disilane-bridged systems, where a Si-Si bond links two or more π-systems, a unique form of σ-π conjugation occurs. nih.gov The Si-Si σ-orbital can effectively interact with the π-orbitals of the aromatic or unsaturated groups, creating a hybrid system with novel electronic and photophysical properties. nih.govresearchgate.net This interaction is conformationally dependent, with the extent of conjugation being influenced by the dihedral angle between the Si-Si bond and the plane of the π-system. researchgate.net
Comparison of Silicon and Carbon Bonding Characteristics in Analogous Structures
While silicon and carbon both reside in Group 14 of the periodic table and typically form four covalent bonds, there are fundamental differences in their bonding characteristics that lead to vastly different chemical properties. machinemfg.comlibretexts.org
Bond Strength and Length: The silicon-silicon single bond is significantly weaker and longer than a carbon-carbon single bond. libretexts.orgvaia.com For instance, the C-C bond energy is approximately 346 kJ/mol, whereas the Si-Si bond energy is around 222-300 kJ/mol. nih.govlibretexts.org This lower bond energy makes the Si-Si bond more susceptible to cleavage. The longer bond length in disilanes also influences their molecular geometry and steric interactions. nih.gov
Multiple Bonds: Carbon readily forms stable double and triple bonds (π-bonds), which is the foundation of a vast portion of organic chemistry. libretexts.org In contrast, silicon's larger atomic size and more diffuse p-orbitals result in less effective p-p overlap, making stable Si=Si double bonds (disilenes) and Si≡Si triple bonds (disilynes) rare and generally requiring bulky substituents for stabilization. libretexts.orgrsc.org
Electronegativity and Bond Polarity: Carbon is more electronegative (2.55 on the Pauling scale) than silicon (1.90). machinemfg.comlibretexts.org This difference dictates the polarity of bonds to other elements. For example, the C-H bond is polarized towards carbon, while the Si-H bond is polarized towards hydrogen, making the hydrogen in a silane (B1218182) more hydridic. libretexts.org
| Property | Carbon (C-C) | Silicon (Si-Si) |
| Bond Energy (kJ/mol) | ~346 | ~222-300 |
| Bond Length (Å) | ~1.54 | ~2.34 |
| Multiple Bonds | Common and stable | Rare and often require bulky groups for stability |
| Electronegativity | 2.55 | 1.90 |
Hypercoordination and Low-Coordination States of Silicon in Disilanes
A significant distinction between silicon and carbon chemistry is silicon's ability to expand its coordination sphere beyond the typical four-coordinate state, a phenomenon known as hypercoordination. rsc.orgresearchgate.netacs.org Silicon can readily form stable penta- and hexacoordinate compounds, which is exceptionally rare for carbon. rsc.org This is attributed to the availability of low-lying d-orbitals in silicon that can participate in bonding, as well as its larger atomic size which can accommodate more surrounding ligands. acs.org
In the context of disilanes, hypercoordination can be induced by the presence of electronegative substituents or by the intramolecular coordination of a pendant donor group. nih.govacs.org For instance, the interaction of a Lewis base with a silicon atom in a disilane (B73854) can lead to the formation of a five-coordinate trigonal bipyramidal or a six-coordinate octahedral geometry around the silicon center. doi.org These hypercoordinate species are often proposed as intermediates in various chemical reactions. nih.gov
Conversely, low-coordination states of silicon, such as silylenes (divalent silicon), are also important reactive intermediates in organosilicon chemistry. rsc.org While not a stable state for this compound under normal conditions, the concept is crucial for understanding certain reaction mechanisms, such as thermal or photochemical decompositions of disilanes.
| Coordination State | Description | Example Species (General) |
| Low-Coordination | Silicon is bonded to fewer than four atoms. | Silylenes (R₂Si:) |
| Tetracoordination | The most common state for silicon in stable compounds. | Tetramethylsilane (Si(CH₃)₄) |
| Hypercoordination | Silicon is bonded to more than four atoms. | SiF₆²⁻, Pentacoordinate silicates |
Orbital Interactions and Their Influence on Reactivity and Electronic Features
The reactivity and electronic properties of disilanes are fundamentally governed by the interactions between their frontier molecular orbitals. The high-energy highest occupied molecular orbital (HOMO), which is primarily of Si-Si σ character, and the low-energy lowest unoccupied molecular orbital (LUMO), which is the corresponding Si-Si σ* orbital, are key players. encyclopedia.pub
The energy of the Si-Si σ HOMO is comparable to that of many π-orbitals in organic systems, allowing for the effective σ-π conjugation discussed earlier. nih.gov This high-energy HOMO also explains why disilanes are relatively easily oxidized and can act as electron donors.
The low-lying Si-Si σ* LUMO makes disilanes susceptible to nucleophilic attack at the silicon atom. This interaction, a HOMO-LUMO interaction between the nucleophile and the disilane, can lead to the cleavage of the Si-Si bond. encyclopedia.pub The reactivity of the disilane can be tuned by the substituents on the silicon atoms. Electron-withdrawing groups lower the energy of the σ* orbital, making the disilane more susceptible to nucleophilic attack, while electron-donating groups raise the energy, making it less reactive. rsc.org
Furthermore, the interaction between the σ and σ* orbitals of the Si-Si bond is central to the phenomenon of σ-conjugation. This interaction leads to the delocalization of electron density and is responsible for the unique electronic spectra of polysilanes. acs.org The conformational dependence of these orbital interactions also gives rise to interesting thermochromic and piezochromic behaviors in some polysilane systems.
Academic Research on Analogues and Derivatives of Methoxypentamethyldisilane
Synthesis and Reactivity of Substituted Disilanes
The synthesis of substituted disilanes, which are analogues of methoxypentamethyldisilane, involves several key methodologies designed to form stable silicon-silicon bonds. mit.edunih.gov These methods are fundamental for creating precursors for more complex silicon-based materials. nih.gov
One of the principal pathways for forming Si-Si bonds is a Wurtz-type coupling reaction, where a monohalogenated silane (B1218182) reacts with an alkali metal like lithium, sodium, or magnesium to produce symmetrically substituted disilanes. mit.edu For unsymmetrically substituted disilanes, the more common approach involves the reaction of a pre-formed metalated silane (a silyl (B83357) anion) with a halosilane. mit.edu Another method is the insertion of a silylene, a divalent silicon species, into a Si-X bond (where X is typically a hydrogen or halogen atom) of a monosilane. mit.edu
Aryl-substituted disilanes are of particular interest. Their synthesis often relies on the reaction of aryl-substituted chlorosilanes with elemental lithium. rsc.org This reaction is a common method for preparing lithiosilanes, which are versatile intermediates for the subsequent synthesis of functionalized oligosilanes. rsc.org The presence of at least one aromatic substituent on a silicon atom allows for the selective cleavage of the central Si-Si bond using lithium in a polar solvent like tetrahydrofuran (B95107) (THF). rsc.org This reactivity is attributed to the stabilization of the resulting radical anion by the aromatic group. rsc.org
Researchers have also developed methods using trifluoromethanesulfonic acid (triflic acid) to create functional substituted disilanes. Phenylated disilanes react with triflic acid to form triflate derivatives, which are versatile intermediates. researchgate.net These triflates can then be converted into other functional disilanes, such as chloro- or hydrogen-substituted variants. researchgate.net
The reactivity of substituted disilanes is diverse. For instance, silyl anions derived from disilanes can react with various electrophiles, such as sulfates or acid chlorides, to yield expected substitution products. acs.org Some acyl-substituted disilacyclohexadienes have been shown to undergo photochemical reactions, leading to the formation of complex spirocyclic compounds. acs.org
Table 1: Synthetic Routes to Substituted Disilanes
| Synthesis Method | Description | Reactants Example | Product Type |
| Wurtz-type Coupling | Reaction of a monohalogenated silane with an alkali metal. mit.edu | Monohalosilane, Lithium/Sodium/Magnesium | Symmetrically substituted disilanes. mit.edu |
| Metalated Silane Reaction | A pre-formed metalated silane (silyl anion) reacts with a halosilane. mit.edu | Lithiosilane, Chlorosilane | Unsymmetrically substituted disilanes. mit.edu |
| Silylene Insertion | A silylene is inserted into a Si-H or Si-Cl bond of a monosilane. mit.edu | Silylene, Hydrosilane/Chlorosilane | Functionalized disilanes. mit.edu |
| Triflate Derivative Pathway | Phenylated disilanes react with triflic acid, and the resulting triflate is further functionalized. researchgate.net | Phenylated disilane (B73854), Triflic acid | Si-H or Si-Cl substituted disilanes. researchgate.net |
Introduction of Diverse Functional Groups onto Disilane Frameworks
The ability to introduce a wide range of functional groups onto a disilane framework is crucial for tuning the chemical and physical properties of the resulting molecules. This functionalization allows for the creation of compounds tailored for specific applications in materials science and synthetic chemistry. mdpi.com
A key strategy involves the use of triflate derivatives of disilanes. These intermediates are highly reactive and can be used to introduce both chloro and hydrido (Si-H) functionalities. The reaction of disilane triflates with Et3NHCl yields chlorinated disilanes, while reduction with lithium aluminum hydride (LiAlH4) produces Si-H substituted disilanes. researchgate.net This method provides access to partially hydrogenated or chlorinated disilanes that can be difficult to prepare cleanly through other routes. researchgate.net
Another approach involves the direct reaction of disilanes with reagents to introduce heteroatoms. For example, boryl-substituted disilanes have been synthesized by reducing a (boryl)dibromosilane with potassium graphite. researchgate.net This introduces a boron atom, creating a Si-B bond and opening pathways to new types of silicon-boron materials. researchgate.net
Palladium-catalyzed reactions have also emerged as a powerful tool for functionalizing disilanes. nih.govrsc.org A protocol utilizing a readily available disilane, Me3SiSiMe2(OnBu), enables the incorporation of a silylene unit into various organic molecules through a process involving the cleavage of Si-Si, Si-C, and Si-O bonds. nih.govrsc.org This transformation proceeds through a palladium-catalyzed bis-silylation followed by a Brook- and retro-Brook-type rearrangement, ultimately leading to the formation of diverse, functionalized silacycles. nih.govrsc.org This method tolerates a broad range of functional groups on the starting materials, including esters, ethers, and halogens. nih.gov
Table 2: Methods for Functionalizing Disilanes
| Functional Group | Method | Reagents/Catalyst | Comments |
| Chloro (-Cl) | Reaction with triflate derivative. researchgate.net | Et3NHCl | Provides a route to chlorinated disilanes. researchgate.net |
| Hydrido (-H) | Reduction of triflate derivative. researchgate.net | LiAlH4 | Yields Si-H substituted disilanes. researchgate.net |
| Boryl (-BR2) | Reduction of a boryl-halosilane. researchgate.net | Potassium Graphite | Creates disilanes with Si-B bonds. researchgate.net |
| Diverse Organic Moieties | Palladium-catalyzed silylene incorporation. nih.govrsc.org | Pd(OAc)2, PPh3 | Forms functionalized silacycles from various starting materials. nih.govrsc.org |
Exploration of Cyclic and Linear Oligosilane Analogues
Research has expanded from simple disilanes to more complex linear and cyclic oligosilanes, which are molecules containing multiple silicon atoms linked together. These structures are investigated for their unique electronic and conformational properties, which differ significantly from their carbon-based counterparts. nih.govacs.org
Linear di- and trisilanes have been synthesized with various alkyl and aryl substituents to study how these groups influence the molecule's reactivity, particularly towards cleavage by elemental lithium. rsc.org The synthesis of unsymmetrically substituted trisilanes can be achieved by the reaction of a metalated disilane with a chlorosilane. mit.edu
The synthesis of cyclic oligosilanes, or cyclosilanes, has attracted considerable attention. acs.org These structures can possess significant ring strain, leading to unusual geometries and reactivity. nih.gov For example, acyl-substituted 1,4-disilacyclohexa-2,5-dienes have been synthesized by reacting a silyl anion with acid chlorides. acs.org These cyclic compounds can serve as models to study electronic interactions through the silicon framework. acs.org
More complex cyclic and polycyclic systems have been developed using disilane linkers. Palladium-catalyzed annulation reactions using functionalized disilanes like Me3SiSiMe2(OnBu) have proven effective in creating a variety of silacycles, including spirobenzosiloles and fused benzosiloles. nih.govrsc.org These reactions build complex ring systems by incorporating a silicon atom into organic frameworks. nih.govrsc.org Other work has focused on creating highly strained rings by linking a disilane unit with binaphthyl groups, resulting in molecules where the bond angles around the silicon atoms are significantly distorted from the ideal tetrahedral geometry. nih.gov These strained molecules exhibit unique photophysical properties. nih.gov
Table 3: Examples of Oligosilane Analogues
| Analogue Type | Specific Example | Synthetic Approach | Key Feature |
| Linear Trisilane | Aryl- and alkyl-substituted trisilanes. rsc.org | Reaction of a metalated disilane with a chlorosilane. mit.edu | Studied for selective Si-Si bond cleavage. rsc.org |
| Monocyclic Disilane | Acyl-substituted 1,4-disilacyclohexa-2,5-diene. acs.org | Reaction of a silyl anion with an acid chloride. acs.org | Undergoes photochemical rearrangement. acs.org |
| Spirocyclic Silane | Spiro[benzo[b]silole-3,3′-indolin]-2′-one. nih.govrsc.org | Palladium-catalyzed annulation with a functionalized disilane. nih.govrsc.org | Complex spiro architecture created in one step. nih.gov |
| Strained Bicyclic Disilane | Disilane-bridged binaphthyl. nih.gov | Multi-step synthesis. | Highly strained Si-Si-C bond angles (e.g., 92.47°). nih.gov |
Development of Organosilicon Compounds with Specific Silicon Coordination Numbers
While silicon is most commonly found in a tetracoordinate state with tetrahedral geometry, its ability to expand its coordination sphere beyond four is a well-established phenomenon known as hypercoordination. wikipedia.orgacs.orgsoci.org Research into analogues of this compound includes the development of compounds where one or more silicon atoms adopt a higher coordination number, such as five (pentacoordinate) or six (hexacoordinate).
The formation of hypervalent silicon compounds is facilitated by the presence of electronegative substituents on the silicon atom. acs.orgsoci.org This has led to the synthesis of disilanes featuring pentacoordinate silicon atoms. One notable method involves the insertion of carbon dioxide into the Si-N bonds of aminodisilanes. acs.org This reaction forms carbamoyloxy-substituted disilanes where the silicon atoms are pentacoordinate, adopting a trigonal-bipyramidal geometry. acs.org In these structures, the Si-Si bond is retained, which is a significant challenge as higher coordination can weaken and promote the cleavage of Si-Si bonds. acs.org
The stability of these hypercoordinated structures can be influenced by the ligands. Bridging ligands between adjacent silicon atoms can help maintain the Si-Si bond in hexacoordinate disilanes. acs.org In some pentacoordinate disilanes, the geometry is further distorted by a weak interaction with a nearby carbonyl oxygen atom, resulting in what can be described as a [5 + 1] coordination. acs.org
In contrast to hypercoordination, the formation of stable low-coordinate silicon species, such as silylium (B1239981) ions (trivalent, cationic silicon), is much more challenging in condensed phases. wikipedia.org Although more stable than the equivalent carbocations in the gas phase, silylium ions are highly electrophilic and typically require non-coordinating solvents and anions for isolation. wikipedia.org
Table 4: Silicon Coordination in Disilane Analogues
| Coordination Number | Geometry | Example Structure/Class | Method of Formation |
| Four (Tetracoordinate) | Tetrahedral | Most organosilicon compounds, e.g., Hexamethyldisilane (B74624). wikipedia.org | Standard synthetic routes (e.g., Wurtz coupling). mit.edu |
| Five (Pentacoordinate) | Trigonal-bipyramidal | Carbamoyloxy-substituted disilanes. acs.org | Insertion of CO2 into aminodisilanes. acs.org |
| Six (Hexacoordinate) | Octahedral | Disilanes with highly electronegative substituents and bridging ligands. acs.org | Reaction with coordinating ligands under specific conditions. acs.org |
Research into the Role of Methoxypentamethyldisilane in Advanced Chemical Synthesis and Catalysis
Methoxypentamethyldisilane is a specialized organosilicon compound that has garnered attention for its utility in various chemical processes. Its unique structure, featuring a reactive silicon-silicon bond and a methoxy (B1213986) group, makes it a valuable precursor and reagent in the synthesis of complex molecules and materials. This section explores its role in novel synthetic pathways, its applications within the broader class of disilanes in coupling reactions, and its involvement in catalytic systems.
Future Directions and Emerging Research Avenues in Disilane Chemistry
Exploration of Novel Reactive Intermediates
A significant area of future research lies in the generation and study of novel reactive intermediates derived from disilanes. These transient species are key to unlocking new synthetic transformations.
Silylenes : These divalent silicon species, analogous to carbenes, can be generated from the thermolysis or photolysis of polysilanes. chemeurope.com The disproportionation of disilanes bearing multiple dimethylamino groups is another route to silylene species. iastate.edu Stable N-heterocyclic silylenes (NHSis) have become particularly important in studying the fundamental reactivity of low-valent silicon. wikipedia.org Research is ongoing to explore the reactions of silylenes with a variety of organic molecules, which can lead to the formation of new disilanes or monosilanes depending on the reaction conditions and the nature of the halocarbon used. nih.govacs.org The dimerization of transient zwitterionic silylenes can also lead to the formation of novel N-heterobicyclic disilanes. nih.gov
Silyl (B83357) Radicals : The relative weakness of the Si-Si bond, especially when electron-withdrawing substituents are present, facilitates its homolytic cleavage to form silyl radicals. iastate.edu These radicals have been implicated in the cyclo-trimerization of alkynes. iastate.edu The generation of silyl radicals via the electroreduction of readily available chlorosilanes is also a promising strategy for accessing these reactive intermediates. researchgate.net
The exploration of these and other reactive intermediates, such as disilenes (Si=Si double bonds), will undoubtedly lead to the discovery of new reactions and the synthesis of previously inaccessible organosilicon compounds. goettingen-research-online.de
Sustainable Synthetic Methodologies for Organosilicon Compounds
The principles of green chemistry are increasingly influencing the design of synthetic routes for organosilicon compounds. chemijournal.com Future research will prioritize the development of more sustainable and environmentally benign methods.
Electrosynthesis : Electrochemical methods are emerging as a powerful tool for the synthesis of disilanes and other organosilicon compounds. rsc.org Electrosynthesis offers a green alternative to traditional methods that often rely on strong reducing agents or expensive transition metal catalysts. researchgate.net For instance, the electroreductive coupling of chlorosilanes provides a modular and chemoselective route to a variety of linear and cyclic oligosilanes under mild conditions. researchgate.net This approach avoids the use of stoichiometric reductants and allows for the generation of silyl anion intermediates that are difficult to access by other means. researchgate.net
Catalytic, Metal-Free Reactions : The development of metal-free catalytic systems is another key area of sustainable synthesis. For example, the deoxygenation of nitrous oxide (N₂O), a potent greenhouse gas, can be achieved using disilanes as mild reducing agents in the presence of catalytic amounts of fluoride (B91410) anions or alkoxides. acs.orgresearchgate.netacs.org This reaction proceeds under ambient conditions and provides a green method for the removal of N₂O. researchgate.net
Circular Economy Approaches : Future methodologies will also focus on creating circular economies. One such example is the development of a cobalt-based catalytic system for the synthesis of alkoxysilanes coupled with the production of green hydrogen. csic.es This process utilizes hydrosilanes and terminal alkenes in green solvents, and the selectivity can be controlled by the solvent mixture. csic.es
The following table summarizes some emerging sustainable synthetic methods for organosilicon compounds.
| Synthetic Method | Key Features | Example Application |
| Electrosynthesis | Mild conditions, avoids stoichiometric reductants, high chemoselectivity. researchgate.netresearchgate.net | Synthesis of linear and cyclic oligosilanes from chlorosilanes. researchgate.net |
| Metal-Free Catalysis | Avoids precious metal catalysts, often proceeds under mild conditions. acs.orgresearchgate.net | Deoxygenation of N₂O using disilanes and a fluoride catalyst. acs.orgresearchgate.net |
| Circular Dehydrogenative Coupling | Couples synthesis of value-added products with green hydrogen production. csic.es | Cobalt-catalyzed synthesis of alkoxysilanes from hydrosilanes and alkenes. csic.es |
Design of New Catalytic Systems Incorporating Disilane (B73854) Moieties
Disilanes are not only precursors to reactive intermediates but can also be incorporated into the design of novel catalytic systems. The unique electronic properties of the Si-Si bond can be harnessed to influence the activity and selectivity of catalysts.
Future research in this area will likely focus on:
Disilane-Bridged Catalysts : The development of catalysts where a disilane unit acts as a bridge or scaffold. These systems could exhibit unique steric and electronic properties, leading to novel catalytic activities. nih.gov
Disilanes as Co-catalysts or Activators : The use of disilanes to activate or regenerate a primary catalyst in a catalytic cycle. For example, disilanes can act as a hydride source in nickel-hydride catalysis for the hydrofunctionalization of π-bonds. rsc.org
Catalytic Reactions Utilizing the Si-Si Bond : Designing catalytic cycles that involve the cleavage and formation of Si-Si bonds. This could lead to new methods for the synthesis of polysilanes and other silicon-rich materials.
A recent study demonstrated the catalytic deoxygenation of nitrous oxide using disilanes, highlighting their potential in green catalysis. acs.orgresearchgate.net The reaction is catalyzed by fluoride anions or alkoxides and proceeds through the nucleophilic addition of a silyl anion to N₂O. acs.org
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational and experimental chemistry is becoming increasingly crucial for the rational design of new organosilicon compounds and reactions. researchgate.netscispace.com
Predicting Reactivity : Density Functional Theory (DFT) calculations are being used to predict the reaction pathways and transition states of reactions involving disilanes and their intermediates. goettingen-research-online.demdpi.com This allows for a deeper understanding of reaction mechanisms and can guide the design of more efficient synthetic routes. For example, computational studies have been used to rationalize the formation of different products in the reaction of stable silylenes with halocarbons. acs.org
Designing Novel Molecules : Computational modeling can be used to design new organosilicon molecules with desired electronic and photophysical properties. nih.gov This is particularly relevant for the development of new materials for electronics and photonics. For instance, computational design has been successfully applied to develop high-performance ligands for enantioselective hydroboration reactions, a strategy that can be extended to silicon chemistry. hokudai.ac.jp
Understanding Catalytic Cycles : Computational studies can elucidate the intricate steps of catalytic cycles involving disilanes, helping to optimize catalyst performance. csic.es In the catalytic deoxygenation of N₂O with disilanes, DFT calculations revealed the mechanism involving a pseudo-Brook rearrangement. acs.orgresearchgate.net
The following table highlights the application of computational methods in disilane chemistry.
| Application Area | Computational Method | Insights Gained |
| Reaction Mechanisms | Density Functional Theory (DFT) | Elucidation of reaction pathways, transition state energies, and product selectivity. acs.orggoettingen-research-online.demdpi.com |
| Catalyst Design | DFT, Quantum Chemical Calculations | Prediction of catalyst performance, rational design of ligands. csic.eshokudai.ac.jp |
| Materials Design | DFT, Molecular Modeling | Prediction of electronic and photophysical properties of novel organosilicon materials. nih.gov |
By combining the predictive power of computational chemistry with the practical insights of experimental work, researchers can accelerate the discovery and development of new technologies based on disilane chemistry.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
